molecular formula C15H13N3O2 B3033605 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine CAS No. 1082409-09-3

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine

Cat. No. B3033605
CAS RN: 1082409-09-3
M. Wt: 267.28 g/mol
InChI Key: XHLAONLCPKZLDP-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine, or 2-(2,3-DHPIA for short, is an organic compound that has been widely studied in scientific research. It is a six-membered heterocyclic compound containing an imidazopyridine ring, which is a nitrogenous five-membered ring with two nitrogen atoms and three carbon atoms, and a benzodioxin ring. 2-(2,3-DHPIA has been studied for its potential applications in various areas of science, such as medicine, biochemistry, and pharmacology.

Scientific Research Applications

2-(2,3-DHPIA has been studied for its potential applications in various areas of scientific research. It has been used as a model compound to study the structure-activity relationship of imidazopyridines, as well as to study the mechanism of action of imidazopyridine compounds. It has also been used to study the enzymatic properties of imidazopyridine compounds, and to study the pharmacokinetics and pharmacodynamics of imidazopyridine compounds. In addition, 2-(2,3-DHPIA has been used in the development of drugs for the treatment of cancer, as well as for the development of drugs for the treatment of neurological disorders.

Mechanism of Action

2-(2,3-DHPIA has been studied for its potential mechanism of action. It is believed to act as an agonist at serotonin receptors, which are involved in the regulation of mood and behavior. It is also believed to act as an agonist at the dopamine D2 receptor, which is involved in the regulation of motor control and reward pathways. Additionally, 2-(2,3-DHPIA is believed to act as an agonist at the histamine H3 receptor, which is involved in the regulation of wakefulness and appetite.
Biochemical and Physiological Effects
2-(2,3-DHPIA has been studied for its potential biochemical and physiological effects. It has been shown to have an antidepressant-like effect in animal models, and to have a sedative-like effect in humans. Additionally, 2-(2,3-DHPIA has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects in animal models. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning.

Advantages and Limitations for Lab Experiments

2-(2,3-DHPIA has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively stable compound, making it suitable for use in long-term experiments. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in laboratory experiments. However, one limitation of 2-(2,3-DHPIA is that it has a low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the study of 2-(2,3-DHPIA. One potential direction is the development of drugs for the treatment of neurological disorders. Additionally, 2-(2,3-DHPIA could be used to study the mechanisms of action of other imidazopyridine compounds, as well as to study the structure-activity relationship of imidazopyridine compounds. Furthermore, 2-(2,3-DHPIA could be used in the development of drugs for the treatment of cancer, as well as for the development of drugs for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-11-2-4-15-17-12(9-18(15)8-11)10-1-3-13-14(7-10)20-6-5-19-13/h1-4,7-9H,5-6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLAONLCPKZLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CN4C=C(C=CC4=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
Reactant of Route 6
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine

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